2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a quinazolinone core, and a methoxyphenyl group, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole and quinazolinone cores, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds and functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with others to modify the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: It may serve as a probe or tool for studying biological processes, such as enzyme activity or cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It may find applications in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID: This compound also contains the benzodioxole group and is used in various chemical applications.
Uniqueness
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(3-METHOXYPHENYL)ACETAMIDE is unique due to its combination of the benzodioxole, quinazolinone, and methoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C25H21N3O5S |
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Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O5S/c1-31-18-6-4-5-17(12-18)26-23(29)14-34-25-27-20-8-3-2-7-19(20)24(30)28(25)13-16-9-10-21-22(11-16)33-15-32-21/h2-12H,13-15H2,1H3,(H,26,29) |
InChI Key |
NAIOXRALRUXOCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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